4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8N4O2S |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C12H8N4O2S/c17-12(11-2-1-7-19-11)18-10-5-3-9(4-6-10)16-8-13-14-15-16/h1-8H |
InChI Key |
UBJKRQJPZMMDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate typically involves the formation of the tetrazole ring followed by its attachment to the thiophene moiety. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile . The reaction conditions often include the use of triethyl orthoformate and sodium azide in the presence of a catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve microwave-assisted synthesis, which offers advantages such as reduced reaction times and higher yields . The use of eco-friendly solvents and mild reaction conditions is also emphasized to ensure sustainability and safety in large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The tetrazole nitrogen exhibits nucleophilic behavior, enabling substitution reactions at the 1-position. In acetic acid-mediated conditions, this compound reacts with electrophilic agents like bromoacetophenone derivatives to form hybrid structures. A representative reaction with 4-(2-bromoacetyl)phenol yields 85% product formation at 80°C through SN2 mechanism .
Key reaction parameters:
| Reaction Partner | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Bromoacetophenone | Ethanol | 80°C | 4 hr | 67% |
| Thiosemicarbazone | Ethanol | Reflux | 6 hr | 72% |
Cycloaddition Reactions
The tetrazole moiety participates in 1,3-dipolar cycloadditions. Under microwave irradiation (150W, 120°C), it reacts with acetylenedicarboxylates to form pyrazoline derivatives through a concerted mechanism. This reaction shows exceptional regioselectivity (>95%) due to electronic effects from the thiophene ring .
Thermal Decomposition Pathways
Thermolysis studies reveal complex decomposition behavior:
At 165°C in 1,2,4-TCB:
-
Initial tautomerization between 1H and 2H forms
-
Sequential nitrogen elimination (Ea = 35.2 kcal/mol)
-
Formation of nitrene intermediates
Decomposition Mechanism Comparison
| Tautomer Form | Intermediate | Activation Energy | Final Product |
|---|---|---|---|
| 1H-tautomer | Azidoazomethine | 32.4 kcal/mol | Carbodiimide |
| 2H-tautomer | Diazo compound | 28.7 kcal/mol | Nitrile imine |
Cross-Coupling Reactions
The thiophene carboxylate group enables Suzuki-Miyaura couplings. Using Pd(PPh3)4 catalyst (2 mol%) and K2CO3 base in THF/H2O (3:1), it couples with arylboronic acids at 80°C with 78-85% yields. Ortho-substituted aryl groups show reduced reactivity (45-52% yields) due to steric effects.
Heterocyclic Hybridization
Reaction with thiocarbamoyl derivatives produces novel thiophene-tetrazole hybrids through multi-component reactions:
Representative Synthesis (Compound 7a):
-
Condensation with 2-cyano-3,3-bis(methylthio)acrylonitrile
-
Thiophene ring formation via Gewald reaction
-
Final purification by THF recrystallization
Yield: 64% | m.p.: 218-220°C
Acid-Catalyzed Rearrangements
In concentrated H2SO4 at 0°C, the compound undergoes Beckmann-type rearrangement:
-
Protonation at tetrazole N2 position
-
Migration of thiophene carboxylate group
-
Formation of iso-tetrazole derivative
Characterization Data:
-
IR: 1685 cm⁻¹ (C=O stretch)
-
1H NMR: δ 8.72 (s, 1H, tetrazole-H)
This comprehensive analysis demonstrates the compound's synthetic utility in medicinal chemistry and materials science, particularly through its ability to generate structurally diverse heterocyclic systems. The experimental parameters and mechanistic details provided enable precise control over reaction outcomes for targeted applications.
Scientific Research Applications
Pharmacological Applications
The tetrazole core is recognized for its significant biological activities, including antibacterial, antifungal, and anticancer properties. Recent studies have highlighted the following applications:
- Antimicrobial Activity : Compounds with tetrazole and thiophene derivatives exhibit notable antibacterial effects against Gram-positive and Gram-negative bacteria, including strains like Staphylococcus aureus and Escherichia coli . The incorporation of the thiophene ring enhances these effects, potentially through improved membrane permeability.
- Anticancer Potential : Research has indicated that derivatives of tetrazole can inhibit cancer cell proliferation. For instance, compounds similar to 4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate have shown cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) . The mechanisms include interference with DNA synthesis and apoptosis induction.
| Compound | Activity | Target Cell Lines | Reference |
|---|---|---|---|
| This compound | Antibacterial | S. aureus, E. coli | |
| Similar derivatives | Anticancer | HepG2, A549 |
Material Science
The electronic properties of tetrazole-containing compounds make them suitable for applications in organic electronics:
- Organic Photovoltaics : The charge transport properties of tetrazole-thiophene hybrids can be optimized for use in organic solar cells. Their ability to form stable thin films enhances their potential as active layers in photovoltaic devices .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets:
- Protein Interactions : Computational modeling has demonstrated that the compound can effectively bind to key proteins involved in disease pathways, such as kinases and receptors associated with cancer progression . This suggests potential for targeted drug design.
Case Study 1: Antibacterial Efficacy
A recent study synthesized several tetrazole-thiophene derivatives and evaluated their antibacterial activity. Among these, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against E. coli, significantly lower than traditional antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on a series of tetrazole derivatives demonstrated that one compound led to a reduction in cell viability by over 70% in HepG2 cells after 48 hours of treatment. This was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on compounds sharing functional groups (e.g., thiophene carboxylates, tetrazoles, or analogous heterocycles) and their synthetic, physical, or pharmacological attributes.
Methyl 4-(4-Amino-1-(Substituted)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)Thiophene-2-Carboxylate (Example 62, )
- Structure: Combines a thiophene-2-carboxylate group with pyrazolo-pyrimidine and chromenone moieties. Fluorine atoms enhance electronegativity.
- Synthesis : Prepared via Suzuki coupling using a boronic acid derivative and Pd catalyst (Na2CO3, 1,2-dimethoxyethane/water) .
- Properties :
- Melting Point: 227–230°C
- Molecular Weight: 560.2 g/mol
- Key Differences: The pyrazolo-pyrimidine and chromenone substituents increase molecular complexity compared to the tetrazole-phenyl group in the target compound. Fluorine atoms likely improve membrane permeability but may reduce solubility.
N-{4-[(1H-Benzotriazol-1-ylacetyl)(Thiophen-3-ylmethyl)Amino]Phenyl}Thiophene-2-Carboxamide ()
- Structure : Features a thiophene-2-carboxamide linked to a benzotriazole-acetyl group.
- Properties :
- Molecular Weight: 473.57 g/mol
- Aromatic Bonds: 26 (enhances π-π interactions)
- Key Differences : The carboxamide group (vs. carboxylate ester) alters hydrogen-bonding capacity and bioavailability. Benzotriazole, like tetrazole, is a heterocyclic bioisostere but differs in ring size and electronic properties .
1,4-Benzodioxine-Based Thiadiazole-Fused-Thiadiazole Derivatives ()
- Structure : Thiadiazole fused with benzodioxine, synthesized via thiosemicarbazide condensation.
- Synthesis : Sodium acetate-mediated cyclization under mild conditions .
- Key Differences : Thiadiazole rings (5-membered, two nitrogens) contrast with tetrazole’s 5-membered, four-nitrogen structure, affecting electron density and binding affinity.
Thiophene-Containing Benzoimidazo-Triazol Derivatives ()
- Structure : Thiophene-linked benzoimidazo-triazol derivatives with varied aryl groups (e.g., perfluorophenyl, pyridinyl).
- Synthesis : General Procedure C at 40°C, likely involving cyclocondensation .
- Key Differences : Bulky benzoimidazo-triazol systems may hinder pharmacokinetics compared to the more compact tetrazole-phenyl group. Fluorinated derivatives (e.g., perfluorophenyl) offer hydrophobicity but pose synthetic challenges.
Data Table: Comparative Properties of Key Compounds
*Calculated molecular weight based on formula.
Key Research Findings and Implications
- Synthetic Flexibility : Suzuki coupling () and cyclocondensation () are robust methods for constructing thiophene-linked heterocycles. The target compound may benefit from similar strategies.
- Bioisosteric Effects : Tetrazole (target) vs. benzotriazole () or thiadiazole () influences solubility, stability, and target binding. Tetrazole’s higher nitrogen content may enhance metal coordination or hydrogen bonding .
Biological Activity
4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The tetrazole moiety is known for its ability to mimic carboxylic acids, which allows for interactions with various biological targets. This article explores the biological activity, mechanisms of action, and potential therapeutic applications of this compound.
Structure and Properties
The compound features a tetrazole ring linked to a phenyl group and a thiophene-2-carboxylate moiety. Its structural characteristics contribute to its biological activity by facilitating interactions with enzymes and receptors.
Antimicrobial Activity
Recent studies have indicated that derivatives of tetrazole, including this compound, exhibit antimicrobial properties. The mechanism involves the inhibition of bacterial growth through interference with critical cellular processes. For instance, compounds containing the tetrazole structure have been investigated for their potential as antimicrobial agents against various pathogens, including bacteria and fungi .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. It has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit specific kinases, such as HSET (KIFC1), has been linked to its effectiveness in targeting centrosome amplification in cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The tetrazole ring can mimic carboxylic acids, allowing it to bind effectively to enzyme active sites, thereby inhibiting their function.
- Receptor Modulation : The compound may interact with various receptors, leading to alterations in cellular signaling pathways that promote apoptosis or inhibit cell division.
- Cytotoxic Effects : Studies have shown that certain derivatives can exert cytotoxic effects on cancer cell lines, leading to increased rates of cell death .
Study 1: Antimicrobial Efficacy
In a comparative study, derivatives of this compound were tested against common bacterial strains. The results indicated significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 10 µg/mL to 50 µg/mL depending on the specific derivative tested .
Study 2: Anticancer Activity
A recent investigation focused on the compound's effect on human colon cancer cell lines (DLD1). The study revealed that treatment with this compound led to a notable increase in multipolar mitotic spindles, indicative of its ability to disrupt normal cell division processes in cancer cells .
Data Table: Biological Activity Summary
Q & A
Basic: What synthetic routes are employed to prepare 4-(1H-tetrazol-1-yl)phenyl thiophene-2-carboxylate?
The compound is typically synthesized via coupling reactions between tetrazole-containing aryl derivatives and thiophene carboxylates. For example, derivatives like J2 and J3 (structurally analogous) were synthesized by reacting tetrazole-substituted phenyl precursors with thiophene-based intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) using coupling agents like EDCI or DCC. Reaction progress is monitored via TLC, and purification involves column chromatography or recrystallization .
Basic: How is NMR spectroscopy used to confirm the structure of this compound?
Key NMR features include:
- ¹H-NMR : A singlet at δ 10.25–10.26 ppm for the tetrazole N–H proton, a broad peak at δ 12.58–12.61 ppm for the tautomeric OH group (pyridone ring), and aromatic protons in δ 6.80–8.04 ppm for thiophene and phenyl moieties .
- ¹³C-NMR : A carbonyl (C=O) signal at ~169 ppm, tetrazole ring carbons at ~142 ppm, and nitrile (CN) groups at ~117 ppm. Aromatic carbons appear between 112–151 ppm, with methoxy groups (if present) at ~56 ppm .
Advanced: How can researchers optimize synthetic yields of this compound derivatives?
- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to enhance aryl-thiophene bond formation .
- Solvent Effects : Polar solvents like DMF improve solubility of intermediates, while additives (e.g., K₂CO₃) neutralize acidic byproducts .
- Purification : Gradient elution in column chromatography (hexane/EtOAc) resolves closely eluting impurities. Recrystallization from ethanol/water mixtures improves purity .
Advanced: How to resolve contradictions in spectroscopic data during derivative analysis?
- Tautomerism : Use variable-temperature NMR to identify dynamic proton exchange (e.g., OH/NH tautomers) .
- Cross-Validation : Combine IR spectroscopy (e.g., C=O at ~1700 cm⁻¹, CN at ~2200 cm⁻¹) with mass spectrometry for molecular ion confirmation .
- X-ray Crystallography : Resolve ambiguities in connectivity by determining the crystal structure (e.g., using SHELXL for refinement) .
Basic: What methods evaluate the biological activity of this compound derivatives?
- Antibacterial Assays : Broth microdilution (CLSI guidelines) determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae) strains. Activity is quantified via optical density at 600 nm after 24-hour incubation .
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies interactions with bacterial targets like DNA gyrase or penicillin-binding proteins .
Advanced: What role does the tetrazole group play in modulating bioactivity?
The tetrazole moiety enhances hydrogen bonding with biological targets (e.g., via N–H···O interactions with enzymes) and improves metabolic stability. In derivatives like J2, the tetrazole’s electron-withdrawing nature increases electrophilicity at the thiophene carboxylate, enhancing binding to bacterial membranes .
Basic: How to analyze purity and stability of this compound?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30). Peaks with >95% area indicate high purity .
- Stability Tests : Store compounds at –20°C under inert atmosphere (N₂). Monitor decomposition via NMR or TLC over 1–6 months .
Advanced: How to design analogs with improved pharmacokinetic properties?
- Lipophilicity Modulation : Introduce electron-donating groups (e.g., –OCH₃) to the phenyl ring to enhance membrane permeability (logP optimization via ChemDraw calculations) .
- Metabolic Stability : Replace labile esters (e.g., methyl carboxylate) with amides or heterocyclic bioisosteres .
Basic: What computational tools predict the reactivity of this compound?
- DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics : GROMACS simulates solvation effects and conformational stability in aqueous environments .
Advanced: How to address low solubility in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
